3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile
Description
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is a heterocyclic compound featuring a benzoxazolone core linked via a methylene group to a benzonitrile moiety. This structure combines the electron-withdrawing properties of the nitrile group with the hydrogen-bonding and metal-coordinating capabilities of the benzoxazolone ring, making it relevant in medicinal chemistry and catalysis.
Properties
IUPAC Name |
3-[(2-oxo-1,3-benzoxazol-3-yl)methyl]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2/c16-9-11-4-3-5-12(8-11)10-17-13-6-1-2-7-14(13)19-15(17)18/h1-8H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGXPVQBWUZVQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CC3=CC(=CC=C3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372613 | |
| Record name | 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175277-77-7 | |
| Record name | 3-[(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372613 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Methods for 2(3H)-Benzoxazolone Preparation
The benzoxazolone scaffold is typically synthesized from o-aminophenol derivatives. Cornforth’s method employs phosgene to cyclize o-aminophenol in benzene, yielding 2(3H)-benzoxazolone. Modern adaptations replace phosgene with urea under reflux conditions, achieving 85–90% yields (Figure 1).
Figure 1: Synthesis of 2(3H)-benzoxazolone via urea-mediated cyclization.
Alternative routes utilize acetyl chloride or p-toluenesulfonic acid to dehydrate o-acylaminophenols, forming 2-methylbenzoxazole intermediates. For example, 2-amino-5-nitrophenol reacts with acetyl chloride in xylene to yield 2-methyl-6-nitrobenzoxazole, which is subsequently reduced to the amine.
Functionalization of Benzoxazolone at Position 3
N-Alkylation Strategies
The enolizable N3 hydrogen permits alkylation via nucleophilic substitution. A common approach involves reacting benzoxazolone with benzonitrile-containing alkyl halides under basic conditions.
Table 1: Optimization of N-Alkylation Conditions
| Alkylating Agent | Base | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3-Cyanobenzyl bromide | K₂CO₃ | DMF | 80 | 72 | |
| 3-Cyanobenzyl chloride | DBU | THF | 60 | 68 |
Notably, DBU (1,8-diazabicycloundec-7-ene) enhances reactivity by deprotonating benzoxazolone, generating a stabilized enolate for alkylation.
Mannich Reaction for Methylene Bridge Installation
The Mannich reaction offers a one-step route to introduce the methylene-bridged benzonitrile group. Benzoxazolone reacts with formaldehyde and 3-cyanophenylamine in acidic media, forming the desired product via iminium ion intermediates (Figure 2).
Figure 2: Mannich reaction mechanism for methylene bridge formation.
Optimization studies indicate that polyphosphoric acid (PPA) as a catalyst at 140–160°C improves yields to 78% by facilitating electrophilic substitution at position 6 of benzoxazolone.
Alternative Routes via Intermediate Nitration and Reduction
Nitro-to-Amine Reduction Pathways
A patent-pending method synthesizes the benzonitrile moiety through nitro group reduction. For instance, 2-methyl-6-nitrobenzoxazole is reduced using Fe/NH₄Cl in methanol-water (70°C, 2 h), yielding 2-methyl-6-aminobenzoxazole. Subsequent diazotization and cyanation introduce the nitrile group (Figure 3).
Figure 3: Nitro reduction and cyanation sequence.
This method achieves 85% yield for the reduction step but requires careful pH control to avoid side reactions.
Comparative Analysis of Synthetic Methods
Table 2: Advantages and Limitations of Key Methods
| Method | Yield (%) | Conditions | Pros | Cons |
|---|---|---|---|---|
| N-Alkylation | 68–72 | Mild (60–80°C), base-mediated | High regioselectivity | Requires pre-functionalized alkylating agents |
| Mannich Reaction | 75–78 | High temp (140–160°C), PPA | One-pot synthesis | Harsh conditions, purification challenges |
| Nitro Reduction | 85 | Fe/NH₄Cl, aqueous methanol | Scalable, cost-effective | Multi-step, diazotization risks |
The Mannich reaction is favored for its simplicity, whereas nitro reduction suits large-scale production despite longer synthetic routes .
Chemical Reactions Analysis
Types of Reactions
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The benzoxazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives with the nitrile group reduced to an amine.
Substitution: Various substituted benzoxazole derivatives depending on the reagents used.
Scientific Research Applications
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural features, molecular properties, and applications of 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile and related compounds:
Key Findings and Differences
Benzoxazolone vs. Oxazolidinone Derivatives
- The benzoxazolone ring in the target compound provides enhanced rigidity and hydrogen-bonding capacity compared to the oxazolidinone ring in 2-[(2-Oxo-1,3-oxazolidin-3-yl)methyl]benzonitrile . This difference impacts metal coordination (relevant in catalysis) and solubility.
Imidazolone vs. Benzoxazolone Hybrids
- 3-(5-Methyl-2-oxo-2,3-dihydro-1H-imidazol-1-yl)benzonitrile replaces the benzoxazolone with an imidazolone ring, introducing a smaller, more polar heterocycle. This alters electronic properties (e.g., basicity of the imidazole nitrogen) and may shift biological targets toward protease or kinase inhibition.
Flavonoid-Benzenonitrile Hybrids
- The flavonoid derivative 3l incorporates a chromene core with multiple hydroxyl groups, significantly increasing polarity (molecular weight: 381.34 g/mol) and antioxidant capacity.
Medicinal Chemistry-Focused Derivatives
- (R)-3-((3-Amino-4-fluorophenyl)((cyclopropylmethyl)amino)methyl)benzonitrile oxalate demonstrates how fluorination and cyclopropyl groups improve pharmacokinetic properties (e.g., blood-brain barrier penetration). The target compound’s simpler structure lacks these modifications but offers a scaffold for further functionalization.
Biological Activity
3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article delves into the biological activity of this compound, examining its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- IUPAC Name : 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)methyl)benzonitrile
- Molecular Formula : C15H12N2O2
- Molecular Weight : 240.27 g/mol
- CAS Number : [not provided in the search results]
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and survival. Preliminary studies suggest that this compound may exert cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression.
Anticancer Activity
Research has shown that derivatives of benzoxazole compounds exhibit significant anticancer properties. For example, studies indicate that similar benzoxazole derivatives demonstrate cytotoxic effects against a range of cancer cells, including:
| Cancer Type | Cell Lines | Reference |
|---|---|---|
| Breast Cancer | MCF-7, MDA-MB-231 | Bernard et al., 2014 |
| Lung Cancer | A549, H1975 | Chung et al., 2015 |
| Liver Cancer | HepG2 | Kakkar et al., 2018 |
| Prostate Cancer | PC3 | Reddy et al., 2016 |
| Colorectal Cancer | HCT-116 | Omar et al., 2020 |
In these studies, the compounds demonstrated varying degrees of effectiveness, often correlating with structural modifications in their chemical makeup.
Antimicrobial Activity
The antimicrobial potential of benzoxazole derivatives has also been explored. For instance, a study screened several derivatives against bacterial strains such as Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). The minimal inhibitory concentrations (MIC) were determined for various compounds:
| Compound | MIC (µg/mL) | Active Against |
|---|---|---|
| Compound A | 25 | Bacillus subtilis |
| Compound B | 50 | Escherichia coli |
| Compound C | 10 | Both |
This data suggests that certain structural features enhance the antimicrobial efficacy of these compounds.
Case Study 1: Anticancer Efficacy in Breast Cancer Cells
A study conducted by Giordano et al. (2019) evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptosis markers when treated with varying concentrations of the compound over 48 hours. The study concluded that this compound could potentially serve as a lead candidate for further development in breast cancer therapy.
Case Study 2: Antimicrobial Screening
In another investigation focusing on antimicrobial properties, researchers tested the compound against Pichia pastoris, a yeast model organism. The results showed significant antifungal activity with an MIC value significantly lower than those recorded for Bacillus subtilis. This suggests that modifications to the benzoxazole structure could yield potent antifungal agents.
Q & A
Q. What are the established synthetic routes for 3-[(2-Oxo-2,3-dihydro-1,3-benzoxazol-3-yl)methyl]benzonitrile, and what are the critical reaction conditions?
Methodological Answer: The compound can be synthesized via condensation reactions involving benzoxazole precursors and benzonitrile derivatives. Key steps include:
- Electrophilic substitution to introduce the methylene bridge between the benzoxazolone and benzonitrile moieties.
- Cyclization under basic or acidic conditions to form the 2,3-dihydro-1,3-benzoxazol-2-one ring.
- Purification via column chromatography or recrystallization to achieve >95% purity. Reaction optimization often requires temperature control (60–80°C) and anhydrous solvents (e.g., DMF or THF) to prevent hydrolysis .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Methodological Answer: A multi-technique approach is recommended:
- FT-IR : Identify characteristic peaks for the nitrile group (~2220 cm⁻¹) and carbonyl stretch (~1700 cm⁻¹) of the benzoxazolone ring.
- NMR : ¹H NMR should resolve the methylene bridge protons (δ 4.5–5.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). ¹³C NMR confirms the nitrile carbon (~115 ppm) and carbonyl carbon (~165 ppm).
- UV-Vis : Monitor π→π* transitions (200–300 nm) for conjugation analysis. Cross-validate data with computational methods (e.g., DFT) to resolve ambiguities .
Q. How should researchers assess the compound’s stability under standard laboratory storage conditions?
Methodological Answer: Conduct accelerated stability studies:
- Store samples in airtight, light-protected containers at 4°C, 25°C, and 40°C for 1–6 months.
- Monitor degradation via HPLC or TLC at regular intervals.
- Key degradation pathways include hydrolysis of the nitrile group or benzoxazolone ring opening under humid conditions. Include desiccants in storage to mitigate moisture effects .
Advanced Research Questions
Q. What computational strategies are suitable for predicting the compound’s reactivity and non-linear optical (NLO) properties?
Methodological Answer: Use Density Functional Theory (DFT) with B3LYP/6-311++G(d,p) basis sets to:
Q. How can molecular docking studies elucidate interactions between this compound and biological targets (e.g., enzymes or receptors)?
Methodological Answer:
- Target Selection : Prioritize proteins with known nitrile or benzoxazole-binding pockets (e.g., kinases or cytochrome P450 enzymes).
- Docking Software : Use AutoDock Vina or Schrödinger Suite with flexible ligand settings.
- Key Parameters : Analyze binding energy (ΔG ≤ -7 kcal/mol), hydrogen bonding (e.g., nitrile with Ser/Thr residues), and hydrophobic interactions with aromatic residues.
- Validation : Compare docking poses with crystallographic data from structurally similar ligands .
Q. What experimental designs are appropriate for evaluating environmental fate, such as abiotic/biotic degradation pathways?
Methodological Answer: Adopt a tiered approach:
- Laboratory Studies : Use OECD 301/302 guidelines to assess hydrolysis (pH 4–9), photolysis (UV light), and microbial degradation (activated sludge).
- Field Studies : Deploy microcosms in soil/water systems to track compound persistence via LC-MS/MS.
- Ecotoxicology : Test effects on model organisms (e.g., Daphnia magna) at cellular (ROS assays) and population levels (mortality/growth rates) .
Q. How should researchers address contradictions in spectroscopic data (e.g., NMR vs. DFT-predicted shifts)?
Methodological Answer:
- Re-examine Sample Purity : Contaminants (e.g., solvents or byproducts) can distort NMR signals. Re-purify via preparative HPLC.
- Solvent Effects : Run NMR in deuterated DMSO or CDCl₃ to assess solvent-induced shifts.
- DFT Refinement : Include solvent models (e.g., PCM) and vibrational corrections in DFT calculations to align with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
